molecular formula C23H16BrNO2S B14961165 6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B14961165
M. Wt: 450.3 g/mol
InChI Key: UDIWVHKYKAWMQU-UHFFFAOYSA-N
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Description

6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazepine ring fused with an indene structure, along with a brominated methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multicomponent reactions. One common method is the condensation of 3-amino-1,2,4-triazole, acetone, and 5-bromo-2-hydroxy-3-methoxybenzaldehyde under acidic conditions . The reaction is carried out in a solvent such as methanol, with hydrochloric acid as a catalyst. The structure of the resulting compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated and methoxyphenyl components.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new heterocyclic compounds with varied functional groups.

Scientific Research Applications

6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and molecular biology.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazepine derivatives have shown efficacy.

    Industry: The compound’s unique properties may be utilized in the development of new materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is unique due to its fused benzothiazepine and indene structure, which is not commonly found in other compounds

Properties

Molecular Formula

C23H16BrNO2S

Molecular Weight

450.3 g/mol

IUPAC Name

11-(5-bromo-2-methoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C23H16BrNO2S/c1-27-18-11-10-13(24)12-16(18)23-20-21(14-6-2-3-7-15(14)22(20)26)25-17-8-4-5-9-19(17)28-23/h2-12,23,25H,1H3

InChI Key

UDIWVHKYKAWMQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2

Origin of Product

United States

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